N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE
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Overview
Description
N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a dibenzofuran structure, which is further linked to a benzamide moiety. The unique structural characteristics of this compound make it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of the dibenzofuran core, sulfonylation, and subsequent coupling with the benzamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology: Its unique structure may interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential biological activity could be explored for developing new therapeutic agents, particularly in areas like cancer research or antimicrobial drug development.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the compound’s aromatic rings may engage in π-π stacking interactions with other aromatic systems, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2,4-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE include:
N-[(2,4-dimethylphenyl)sulfonyl]-N-phenylbenzamide: Lacks the dibenzofuran core but retains the sulfonyl and benzamide groups.
N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide: Similar structure with an acetamide group instead of a benzamide group.
Uniqueness
The uniqueness of this compound lies in its combination of a dibenzofuran core with a sulfonyl and benzamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H25NO4S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C27H25NO4S/c1-18-12-15-26(19(2)16-18)33(30,31)28(27(29)20-8-4-3-5-9-20)21-13-14-25-23(17-21)22-10-6-7-11-24(22)32-25/h3-5,8-9,12-17H,6-7,10-11H2,1-2H3 |
InChI Key |
VOKIZSWIOYZQJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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